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molecular formula C8H6ClIO B1353769 o-Iodophenylacetyl chloride CAS No. 62300-07-6

o-Iodophenylacetyl chloride

Cat. No. B1353769
M. Wt: 280.49 g/mol
InChI Key: ZNOGBAPLEYMVSS-UHFFFAOYSA-N
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Patent
US04283532

Procedure details

To 10 g (0.038 mole) of o-iodophenylacetic acid was added 50 ml of a solution of 5.7 g (0.048 mole) of thionyl chloride in anhydrous benzene, and the mixture was refluxed for 2 hours under agitation. Then, the solvent and unreacted thionyl chloride were removed by distillation under reduced pressure below 40° C. and the residue was subjected to distillation under reduced pressure to obtain 9.6 g of o-iodophenylacetyl chloride as a light yellow oily product having a boiling point of 153° to 156° C. under 8 mmHg in a yield of 90%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.S(Cl)([Cl:14])=O>C1C=CC=CC=1>[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:14])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CC(=O)O
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
5.7 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2 hours under agitation
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent and unreacted thionyl chloride were removed by distillation under reduced pressure below 40° C.
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)CC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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